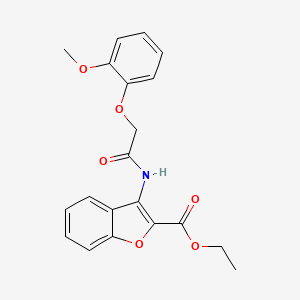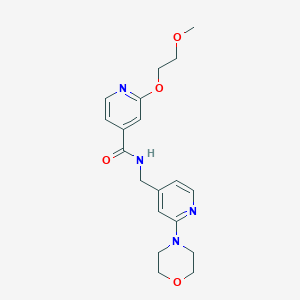
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide, also known as M-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M-3 is a small molecule inhibitor that targets enzymes involved in various cellular processes, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential PET Agents for Alzheimer's Disease
A study by Gao, Wang, and Zheng (2017) on the synthesis of carbon-11-labeled isonicotinamides demonstrates the potential application of structurally similar compounds as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This research involved the synthesis of authentic standards and their corresponding precursors, followed by the preparation of target tracers with high radiochemical yield and purity, indicating the significance of these compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Anti-Inflammatory and Analgesic Agents
Another study by Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were tested for their COX-1/COX-2 inhibition, presenting high inhibitory activity and promising as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
DNA-PK and PI3K Inhibition for Cancer Therapy
Research by Morrison et al. (2014) explored the synthesis of 2-morpholino-substituted-benzoxazines and their activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), highlighting their potential as inhibitors for cancer therapy. This study emphasizes the role of these compounds in targeting specific enzymes involved in cancer cell proliferation and survival, showcasing their applicability in developing novel cancer treatments (Morrison et al., 2014).
Metabolism Study of Pharmaceutical Compounds
Varynskyi and Kaplaushenko (2020) conducted a metabolism study on a compound structurally related to the chemical of interest, focusing on its structure determination through chromatography and mass spectrometry. This research provides insights into the metabolic pathways and transformations of such compounds, contributing to the understanding of their pharmacokinetics and mechanism of action in biological systems (Varynskyi & Kaplaushenko, 2020).
Photophysical Evaluation of Fluorophores
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds, investigating their potential as highly emissive fluorophores in solution and solid states. This study highlights the application of these compounds in materials science, specifically in the development of new fluorescent materials for various technological and analytical applications (Hagimori et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-10-11-27-18-13-16(3-5-21-18)19(24)22-14-15-2-4-20-17(12-15)23-6-8-26-9-7-23/h2-5,12-13H,6-11,14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNOCOILBMTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)

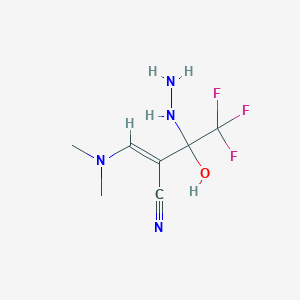
![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)
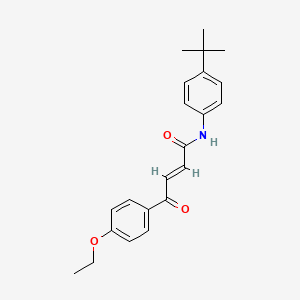



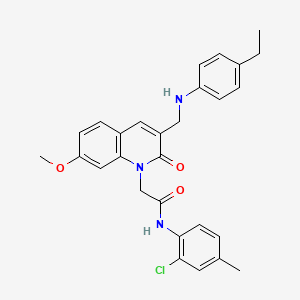
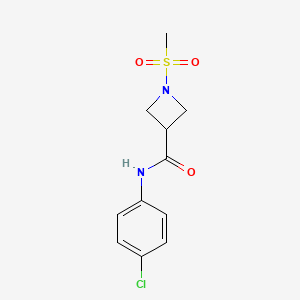
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)


